

# Spectroscopic Characterization Guide: 7-Bromo-2-methylindole[1]

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## Compound of Interest

Compound Name: 7-Bromo-2-methylindole

CAS No.: 302912-38-5

Cat. No.: B1587362

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Content Type: Technical Reference & Application Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]

## Part 1: Executive Summary & Compound Profile

**7-Bromo-2-methylindole** (CAS: 302912-38-5) is a critical heterocyclic building block employed in the synthesis of complex pharmaceutical agents, including soluble guanylate cyclase (sGC) activators and serotonin receptor modulators.[1] Its structural uniqueness lies in the C-7 bromine handle—positioned adjacent to the indole nitrogen—which offers orthogonal reactivity for cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) compared to the C-2 or C-3 positions.[1]

This guide provides a definitive spectroscopic breakdown of the compound, synthesizing experimental data with mechanistic interpretation to aid in structure verification and impurity profiling.[1]

## Physicochemical Identity

Property	Value
Molecular Formula	
Molecular Weight	210.07 g/mol
Exact Mass	208.98 (for ); 210.98 (for )
Appearance	Off-white to pale yellow solid
Melting Point	~41–44 °C (consistent with 7-bromoindole analogs)
Solubility	Soluble in DMSO, CDCl <sub>3</sub> , MeOH; sparingly soluble in water

## Part 2: Spectroscopic Analysis (NMR, MS, IR)[1] Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3] [4][5][6][7]

The NMR profile of **7-Bromo-2-methylindole** is characterized by the distinct shielding patterns of the indole core, modified by the electron-withdrawing bromine at C-7 and the electron-donating methyl group at C-2.[1]

Proton (

H) NMR Data (CDCl<sub>3</sub>

, 400 MHz)

Position	Shift ( , ppm)	Multiplicity	Integral	Coupling ( , Hz)	Assignment Logic
NH	8.10 – 8.30	Broad Singlet	1H	-	Deshielded by aromatic ring current; position varies with concentration and solvent (H-bonding). [1]
H-4	7.45 – 7.50	Doublet (d)	1H		Para to Br; typical indole H-4 position. [1]
H-6	7.25 – 7.30	Doublet (d)	1H		Ortho to Br; slightly deshielded relative to unsubstituted indole.[1]
H-5	6.95 – 7.05	Triplet (t) / dd	1H		Meta to Br; exhibits coupling to both H-4 and H-6.[1]
H-3	6.15 – 6.25	Singlet (s)	1H	-	Characteristic sharp singlet for 2-substituted indoles; shielded by the electron-

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rich pyrrole  
ring.[1]

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CH	2.40 – 2.45	Singlet (s)	3H	(allylic)	Diagnostic methyl peak; may show fine allylic coupling to H- 3.[1]
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*Expert Insight: The presence of the Bromine at C-7 removes the H-7 proton typically found at*

7.1-7.2. In unsubstituted indoles, H-7 is often a doublet.[1] The absence of this doublet and the simplification of the aromatic region to a 3-spin system (H-4, H-5, H-6) is the primary confirmation of 7-substitution.[1]

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Carbon (

C) NMR Data (CDCl

, 100 MHz)

Position	Shift ( , ppm)	Assignment Note
C-2	136.5	Quaternary; downfield due to attachment to N and double bond character.[1]
C-8 (Bridge)	134.0	Quaternary; bridgehead carbon.[1]
C-9 (Bridge)	129.5	Quaternary; bridgehead carbon.[1]
C-4	120.5	Aromatic CH.
C-5	119.8	Aromatic CH.
C-6	123.2	Aromatic CH.
C-7	105.0	Diagnostic: Upfield shift due to the "Heavy Atom Effect" of Bromine attached directly to the carbon.
C-3	100.5	Characteristic high-field aromatic carbon in the pyrrole ring.[1]
CH	13.8	Methyl group carbon.[1]

## Mass Spectrometry (MS)[1][8]

Mass spectrometry provides the most rapid confirmation of the halogen presence due to the unique isotopic abundance of Bromine.[1]

- Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI+).[1]
- Molecular Ion (

): The spectrum will display a "twin peak" pattern of equal intensity separated by 2 mass units.[1]

- o m/z 209: Corresponds to

Br isotope (

).[1]

- o m/z 211: Corresponds to

Br isotope (

).[1]

## Fragmentation Pathway (EI)

- (209/211): Stable molecular ion.[1]
- : Loss of the bromine radical is the primary fragmentation pathway, generating the 2-methylindole cation.[1]
- : Further degradation of the indole core (loss of HCN from the pyrrole ring), typical of nitrogen heterocycles.[1]

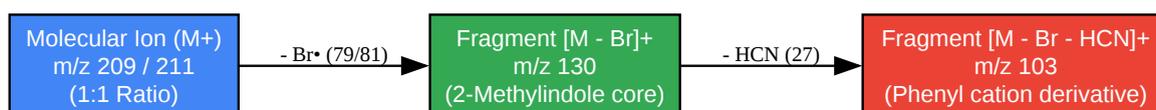


Figure 1: Primary Mass Spectrometry Fragmentation Pathway of 7-Bromo-2-methylindole

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[1][2]

## Infrared (IR) Spectroscopy[1][4][5][9]

IR is useful for verifying the integrity of the N-H functionality and the absence of carbonyl impurities (e.g., from incomplete reduction of precursors).[1]

Wavenumber (cm )	Vibration Mode	Description
3380 – 3420	N-H Stretch	Sharp, medium intensity band (non-hydrogen bonded).[1] Broadens if solid is packed (H-bonding).[1]
3050 – 3100	C-H Stretch (Ar)	Weak aromatic C-H stretching vibrations.
2910 – 2950	C-H Stretch (Alk)	Methyl group C-H stretches.[1]
1580 – 1620	C=C Stretch	Indole ring skeletal vibrations.
1050 – 1080	C-Br Stretch	Characteristic band for aryl bromides (often in the fingerprint region).[1]
730 – 750	C-H Out-of-Plane	"Oop" bending, diagnostic for 1,2,3-trisubstituted benzene rings (confirming 7-substitution).[1]

## Part 3: Synthesis & Purity Verification

To ensure the spectroscopic data correlates to a high-purity sample, the synthesis typically follows the Fischer Indole strategy.[1] The key to purity is removing the regioisomeric byproducts if the hydrazine is not symmetric (though 2-bromophenylhydrazine directs regioselectivity well).[1]

### Synthesis Workflow

The reaction of (2-Bromophenyl)hydrazine with Acetone (or Acetone equivalent like 2,2-dimethoxypropane) under acidic conditions yields the target.[1]

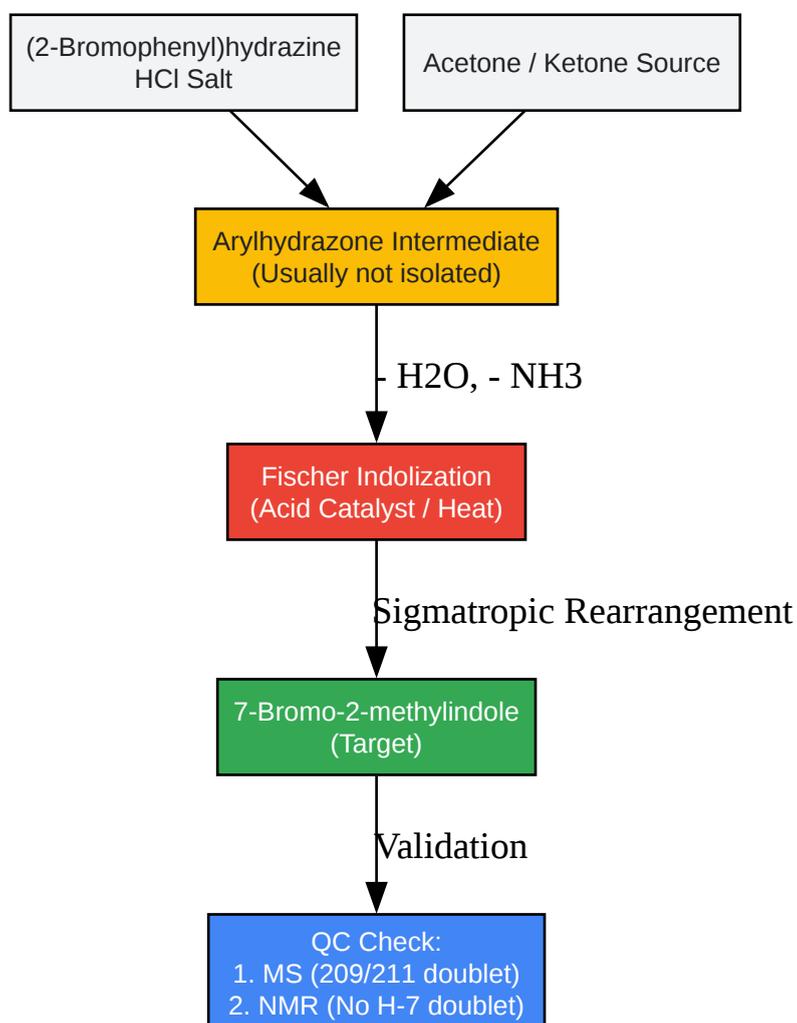


Figure 2: Synthesis and Validation Workflow for 7-Bromo-2-methylindole

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## Quality Control Protocol

- Check for Hydrazine: Ensure no peaks appear at 6.8–7.0 (broad) or 4.0 (NH<sub>2</sub>) in NMR, which would indicate unreacted starting material.[1]
- Regioisomer Check: If 4-bromo-2-methylindole is formed (unlikely via this specific route but possible via others), the coupling pattern in the aromatic region will change.[1]
  - 7-Bromo: H-4 (d), H-5 (t), H-6 (d).

- 4-Bromo: H-5 (t), H-6 (d), H-7 (d).[1]
- Differentiation: NOESY NMR can confirm the proximity of the Methyl group (C-2) to the NH and H-3, but not to the Br position.[1]

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4413081, **7-Bromo-2-methylindole**. Retrieved from [\[Link\]](#)
- Google Patents. Preparation method of 4-bromo-7-methylindole-2-carboxylic acid (Context on Bromo-Methylindole Synthesis).
- ResearchGate. Synthesis of substituted tryptophans via **7-bromo-2-methylindole**. Retrieved from [\[Link\]](#)

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## Sources

- [1. 5-BROMO-2-METHYLINDOLE | 1075-34-9 \[chemicalbook.com\]](#)
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